5-Amino-3-isopropylpyrazine-2-carbonitrile
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Overview
Description
5-Amino-3-isopropylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an amino group at the 5-position, an isopropyl group at the 3-position, and a nitrile group at the 2-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isopropylpyrazine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst like [4CSPy]ZnCl3 at elevated temperatures can yield pyrazine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-isopropylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino and isopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine-substituted pyrazines .
Scientific Research Applications
5-Amino-3-isopropylpyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, such as kinase inhibition and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-Amino-3-isopropylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives, such as:
5-Amino-pyrazoles: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrrolopyrazine derivatives: Exhibiting various biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
5-Amino-3-isopropylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, isopropyl group, and nitrile group on the pyrazine ring makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-amino-3-propan-2-ylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-5(2)8-6(3-9)11-4-7(10)12-8/h4-5H,1-2H3,(H2,10,12) |
InChI Key |
NCEBWPXKTCBLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CN=C1C#N)N |
Origin of Product |
United States |
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